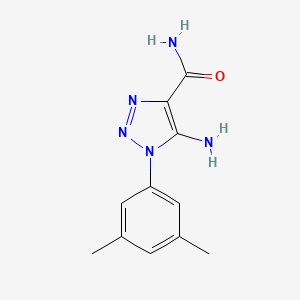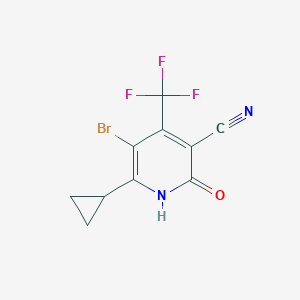![molecular formula C8H6ClN5 B1517749 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile CAS No. 1099670-02-6](/img/structure/B1517749.png)
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile
Vue d'ensemble
Description
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is a useful research compound. Its molecular formula is C8H6ClN5 and its molecular weight is 207.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : agents antiparasitaires
Ce composé a été étudié pour son potentiel en tant qu'agent antiparasitaire. La structure de la pyrazolo[3,4-d]pyrimidine est connue pour son activité biologique contre divers parasites. Par exemple, les dérivés de cette classe ont montré une efficacité dans des études in vivo contre la leishmaniose viscérale (LV), une maladie causée par des protozoaires parasites . La recherche vise à développer des médicaments oraux à courte durée de traitement, sûrs et efficaces pour des maladies comme la LV, qui ne disposent actuellement que de possibilités de traitement limitées.
Thérapeutique anticancéreuse : inhibition de la CDK2
Les dérivés de la pyrazolo[3,4-d]pyrimidine ont été étudiés comme inhibiteurs de la kinase dépendante des cyclines 2 (CDK2), une enzyme qui joue un rôle crucial dans la régulation du cycle cellulaire . L'inhibition de la CDK2 peut arrêter la prolifération des cellules cancéreuses, ce qui rend ces composés précieux dans le développement de nouvelles thérapies anticancéreuses. Ils ont été évalués pour leur activité antiproliférative contre diverses lignées de cellules cancéreuses, notamment les carcinomes du sein, hépatocellulaires et colorectaux.
Synthèse chimique : blocs de construction
En raison de ses sites réactifs, ce composé sert de bloc de construction polyvalent en synthèse chimique . Il peut subir diverses réactions, y compris la substitution nucléophile et les réactions de couplage, pour créer une large gamme de dérivés. Ces dérivés peuvent ensuite être utilisés pour des recherches supplémentaires ou comme intermédiaires dans la synthèse de molécules plus complexes.
Recherche antibactérienne : ciblage des enzymes bactériennes
Des recherches ont été menées pour évaluer les propriétés antibactériennes des dérivés de la pyrazolo[3,4-d]pyrimidine . Ces composés peuvent être conçus pour cibler des enzymes bactériennes spécifiques, perturbant leur fonction et conduisant au développement de nouveaux médicaments antibactériens. Ceci est particulièrement important dans la lutte contre les bactéries résistantes aux antibiotiques.
Mécanisme D'action
Target of Action
The primary target of 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for this compound . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also leads to apoptosis induction within HCT cells .
Analyse Biochimique
Biochemical Properties
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile has been found to interact with CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell cycle regulation .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of CDK2 . This leads to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is active .
Propriétés
IUPAC Name |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-6-4-13-14(3-1-2-10)8(6)12-5-11-7/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHXLJDMNGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1517677.png)
![6-[3-(Benzyloxy)phenyl]pyridazin-3-ol](/img/structure/B1517678.png)

![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517680.png)






![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
